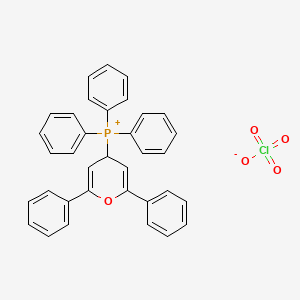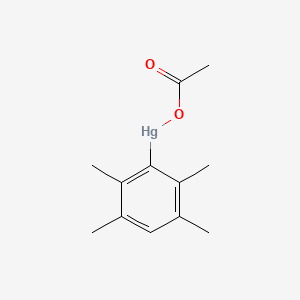
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by the presence of a mercury atom bonded to an acetato group and a 2,3,5,6-tetramethylphenyl group. It is primarily used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- typically involves the reaction of mercury(II) acetate with 2,3,5,6-tetramethylphenylboronic acid under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The acetato group can be substituted with other ligands, such as halides or other organic groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions involving the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.
Wirkmechanismus
The mechanism by which Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form coordination complexes with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- can be compared with other organomercury compounds, such as:
Phenylmercury acetate: Similar in structure but with a phenyl group instead of a 2,3,5,6-tetramethylphenyl group.
Methylmercury acetate: Contains a methyl group instead of a 2,3,5,6-tetramethylphenyl group.
Ethylmercury acetate: Contains an ethyl group instead of a 2,3,5,6-tetramethylphenyl group.
The uniqueness of Mercury, (acetato)(2,3,5,6-tetramethylphenyl)- lies in the presence of the 2,3,5,6-tetramethylphenyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
21450-81-7 |
|---|---|
Molekularformel |
C12H16HgO2 |
Molekulargewicht |
392.85 g/mol |
IUPAC-Name |
acetyloxy-(2,3,5,6-tetramethylphenyl)mercury |
InChI |
InChI=1S/C10H13.C2H4O2.Hg/c1-7-5-9(3)10(4)6-8(7)2;1-2(3)4;/h5H,1-4H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI-Schlüssel |
HWRVQNMGKGGEAO-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)[Hg]OC(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)
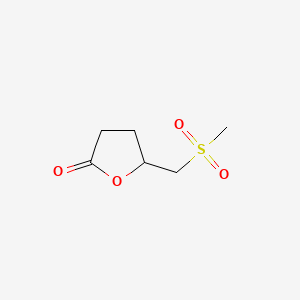
![1-(3-Azabicyclo[3.2.2]non-3-yl)-8-(1,4,5,6,7,7-hexachloro-3-octylbicyclo[2.2.1]hept-5-en-2-yl)octan-1-one](/img/structure/B14699747.png)
![(1R)-3-(Hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14699756.png)
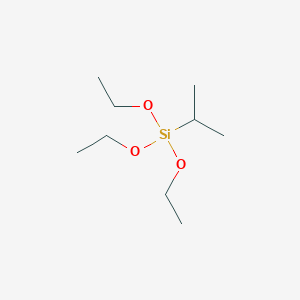
![1-Chloro-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14699770.png)



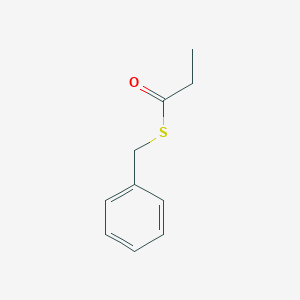


![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
